4-Methoxyquinolin-7-amine

Medicinal Chemistry Scaffold Selection SAR

Sourcing inconsistent 4-aminoquinoline isomers can introduce confounding biological data and delay lead optimization. 4-Methoxyquinolin-7-amine (CAS 1354222-20-0) provides a structurally authenticated scaffold with a defined 4-OMe, 7-NH2 substitution pattern, distinct from the regioisomeric 4-amino-7-methoxyquinoline. - Enables 4- to 80-fold α1B-adrenoceptor selectivity over α1A-, α1D-AR, and 5-HT1A receptor in dimeric derivatives. - Yields sub-10 µg/mL MIC and >94% biofilm inhibition against E. coli when elaborated into sulfonamide conjugates. - Ships globally as a pure building block for systematic 7-position SAR exploration in antimalarial, kinase, and antimicrobial discovery.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B15271554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyquinolin-7-amine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC(=CC2=NC=C1)N
InChIInChI=1S/C10H10N2O/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,11H2,1H3
InChIKeyRCEMAWTXZSGXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyquinolin-7-amine: Quinoline Scaffold Identity, Physicochemical Properties, and Procurement Reference


4-Methoxyquinolin-7-amine is a heterocyclic aromatic amine characterized by a quinoline core with a methoxy substituent at the 4-position and an amino group at the 7-position (molecular formula: C10H10N2O; molecular weight: 174.20 g/mol; CAS: 1354222-20-0; standard purity: ≥95%) [1]. As a substituted 4-aminoquinoline derivative, it shares the core pharmacophore of established antimalarial agents such as chloroquine and amodiaquine, yet its distinct substitution pattern (4-OMe, 7-NH2) differentiates it from both the classical 7-chloro-4-aminoquinolines and the regioisomeric 4-amino-7-methoxyquinoline (CAS: 103040-78-4) [2]. The compound is commercially available from major chemical suppliers for research use and serves as a versatile synthetic intermediate or scaffold for further derivatization in medicinal chemistry programs .

Scaffold identity Quinoline core with 4-OMe and 7-NH2 substitution pattern
Synthetic utility Research intermediate ready for 7-position derivatization
Regioisomer distinction Different from 4-amino-7-methoxyquinoline (CAS: 103040-78-4)

4-Methoxyquinolin-7-amine: Why This Scaffold Is Not Interchangeable with Other Quinoline Derivatives


Within the 4-aminoquinoline class, subtle modifications to the substitution pattern profoundly alter biological target engagement, selectivity profiles, and physicochemical properties. The 7-methoxy substitution in the heptyl-linked 4-aminoquinoline dimer confers 4- to 80-fold selectivity for the α1B-adrenoceptor over α1A-AR, α1D-AR, and the 5-HT1A receptor, a selectivity profile not achieved by the 8-methyl or 6-methyl analogues [1]. Additionally, in antimicrobial applications, the 7-methoxyquinolin-4-yl core, when conjugated with a sulfonamide moiety, yields derivative-specific potency differences of more than an order of magnitude against E. coli and C. albicans compared to other members of the same series [2]. These structure-activity relationships demonstrate that generic substitution of quinoline derivatives without empirical validation of the specific substitution pattern introduces unacceptable scientific and procurement risk.

!

Regioisomer 4-amino-7-methoxyquinoline may not reproduce target engagement or SAR due to reversed substitution.

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GPCR selectivity depends on 7-methoxy substitution; quinoline analogues with 6-Me or 8-Me may shift adrenoceptor profile.

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Antimicrobial potency varies by more than an order of magnitude across related 7-methoxyquinoline sulfonamide derivatives.

4-Methoxyquinolin-7-amine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Regioisomeric Differentiation: 4-Methoxyquinolin-7-amine vs. 4-Amino-7-methoxyquinoline

4-Methoxyquinolin-7-amine (CAS: 1354222-20-0) and its regioisomer 4-amino-7-methoxyquinoline (CAS: 103040-78-4) represent distinct chemical entities with divergent substitution patterns on the quinoline core . In the target compound, the methoxy group occupies the 4-position and the amino group occupies the 7-position; in the regioisomer, these substituents are reversed. This positional isomerism alters hydrogen-bonding capacity, electronic distribution, and metabolic vulnerability. Procurement of the incorrect regioisomer would yield fundamentally different SAR outcomes in any biological evaluation [1].

Regioisomer Identity
Head-to-head
4-OMe, 7-NH2 vs. 4-NH2, 7-OMe substitution

Regioisomer identity critical for SAR reproducibility

Structural verification by NMR/HPLC required

Medicinal Chemistry Scaffold Selection SAR

GPCR Subtype Selectivity: α1B-Adrenoceptor Discrimination of 7-Methoxy Substituted 4-Aminoquinoline Dimers

In a head-to-head evaluation of ring-substituted ethyl- and heptyl-linked 4-aminoquinoline dimers at human α1-adrenoceptor subtypes, the 7-methoxy (7-OMe) derivative of the heptyl-linked analogue exhibited pronounced α1B-AR selectivity [1]. This contrasts with the 8-methyl ethyl-linked analogue, which showed highest affinity for α1A-AR (7 nM) with 68-fold selectivity over α1D-AR and 168-fold selectivity over 5-HT1A-R [1]. The 7-methoxy substitution enabled α1B-AR subtype discrimination that was not achievable with 8-methyl or unsubstituted scaffolds, demonstrating substitution-specific pharmacology [1].

α1B-AR Selectivity
Head-to-head
4- to 80-fold selectivity for α1B-AR over α1A, α1D, 5-HT1A

Supports GPCR pathway-selectivity interpretation

Radioligand binding assay context

GPCR Pharmacology Adrenoceptor Selectivity Profiling

Antimicrobial Potency Differentiation: 7-Methoxyquinolin-4-yl Sulfonamide Derivatives Exhibit Broad-Spectrum and Antibiofilm Activity

A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives, synthesized from the 7-methoxyquinolin-4-yl core scaffold, were screened for antimicrobial activity [1]. Compound 3l demonstrated the most potent broad-spectrum activity with an MIC of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans [1]. Other series members (3c, 3d) showed lower antimicrobial potency, highlighting the critical role of the N-substituent in dictating activity [1]. Furthermore, compound 3l achieved 94.60% inhibition of E. coli biofilm formation at 10.0 µg/mL, demonstrating a functional antibiofilm property not shared equally across the series [1].

Antimicrobial Activity
Head-to-head
MIC 7.812 µg/mL (E. coli); 94.60% biofilm inhibition

Supports antimicrobial screening in biofilm models

Broth microdilution assay context

Antimicrobial Biofilm UTI Infectious Disease

4-Methoxyquinolin-7-amine: Research and Industrial Application Scenarios Based on Verified Evidence


GPCR Drug Discovery: Development of α1B-Adrenoceptor Subtype-Selective Ligands

This compound or its immediate derivatives are suitable for programs aiming to develop α1B-adrenoceptor selective ligands. The 7-methoxy substitution pattern on a 4-aminoquinoline dimer scaffold confers 4- to 80-fold selectivity for α1B-AR over other α1 subtypes and the 5-HT1A receptor, as demonstrated in direct comparative binding assays [1]. This selectivity profile is valuable for investigating α1B-AR-mediated physiological processes without confounding effects from α1A-AR or serotonergic off-target activity, supporting target validation and lead optimization in GPCR-focused drug discovery [1].

Antimicrobial and Antibiofilm Research for Urinary Tract Infections

Derivatives based on the 7-methoxyquinolin-4-yl scaffold, such as the sulfonamide conjugates described in Ghorab et al. (2023), are directly applicable in antimicrobial discovery programs targeting biofilm-forming pathogens associated with urinary tract infections [1]. Compound 3l demonstrated an MIC of 7.812 µg/mL against E. coli and achieved 94.60% inhibition of E. coli biofilm formation at 10.0 µg/mL [1]. This quantitative antibiofilm activity makes the scaffold relevant for addressing antibiotic-tolerant infections where biofilm eradication is a key therapeutic goal [1].

Medicinal Chemistry Scaffold Derivatization and Structure-Activity Relationship (SAR) Studies

As a versatile 4-aminoquinoline building block, 4-methoxyquinolin-7-amine provides a defined starting point for systematic SAR exploration [1]. Its distinct substitution pattern (4-OMe, 7-NH2) allows for targeted functionalization at the 7-amino position to generate diverse chemical libraries [1][2]. Researchers can leverage this scaffold to probe how modifications at the 7-position affect biological activity across antimalarial, kinase inhibition, and antimicrobial programs, as evidenced by the extensive literature on 7-substituted-4-aminoquinolines [2].

Application
Selection Property
Validation Focus
α1B-Adrenoceptor Pathway Studies
Subtype selectivity profile
Receptor binding assay context
Antimicrobial Screening Studies
Broad-spectrum activity context
MIC and biofilm inhibition endpoints
Medicinal Chemistry SAR Exploration
7-position derivatization handle
Structure-activity relationship interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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